Benzene, 4-methyl-2-nitro-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-nitro-1-nitroso-benzene is an organic compound characterized by the presence of both nitro and nitroso functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-1-nitroso-benzene can be achieved through several methods:
Nitration of 4-Methyl-1-nitroso-benzene: This involves the nitration of 4-Methyl-1-nitroso-benzene using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation of 4-Methyl-2-nitro-aniline: Another method involves the oxidation of 4-Methyl-2-nitro-aniline using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Industrial Production Methods
Industrial production of 4-Methyl-2-nitro-1-nitroso-benzene typically involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-nitro-1-nitroso-benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Common Reagents and Conditions
Reducing Agents: Iron, tin, or zinc in the presence of hydrochloric acid.
Nitrating Agents: Concentrated nitric acid and sulfuric acid for nitration reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-nitro-1-nitroso-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-nitro-1-nitroso-benzene involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-nitro-aniline: Similar in structure but lacks the nitroso group.
4-Methyl-1-nitroso-benzene: Similar but lacks the nitro group.
Eigenschaften
CAS-Nummer |
6971-33-1 |
---|---|
Molekularformel |
C7H6N2O3 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
4-methyl-2-nitro-1-nitrosobenzene |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)7(4-5)9(11)12/h2-4H,1H3 |
InChI-Schlüssel |
UORRERBFSRQJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.